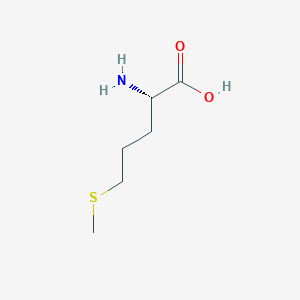
L-homomethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .
準備方法
Synthetic Routes and Reaction Conditions
L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.
Industrial Production Methods
Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .
化学反応の分析
Types of Reactions
L-homomethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The methylthio group in this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various alkyl and acyl derivatives.
科学的研究の応用
L-homomethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in the biosynthesis of glucosinolates in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and hydrogels.
作用機序
L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .
類似化合物との比較
L-homomethionine is similar to other methionine homologs, such as:
L-beta-homomethionine: A β-amino acid with a similar structure but different functional properties.
D-homomethionine: The enantiomer of this compound with different stereochemistry.
Methionine: The parent compound with a shorter side chain.
This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.
特性
CAS番号 |
25148-30-5 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC名 |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChIキー |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
異性体SMILES |
CSCCC[C@@H](C(=O)O)N |
正規SMILES |
CSCCCC(C(=O)O)N |
melting_point |
247 - 248 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


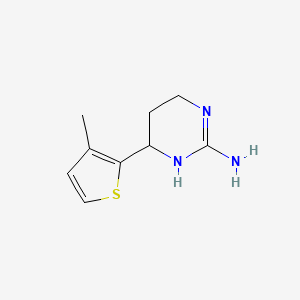
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
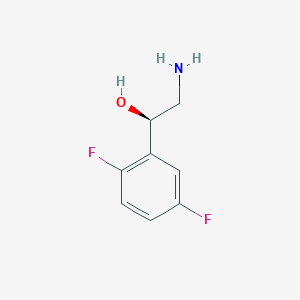
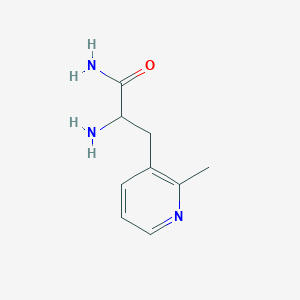

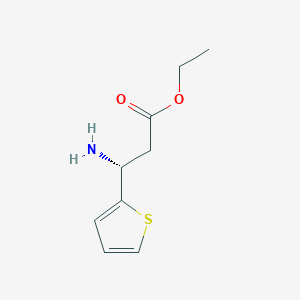
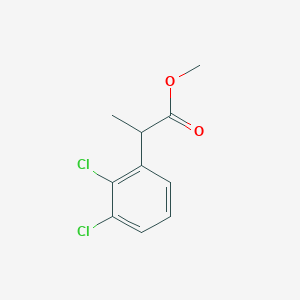
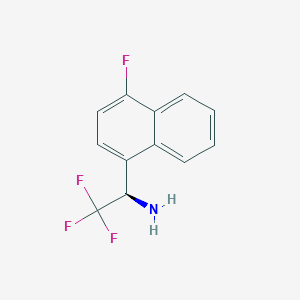
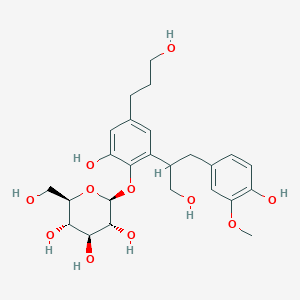
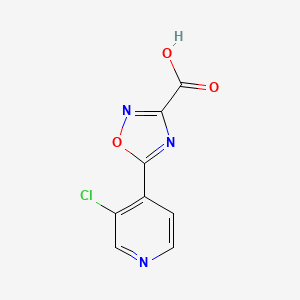
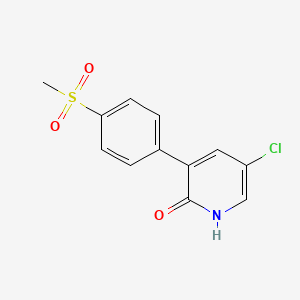
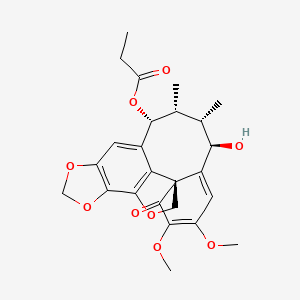
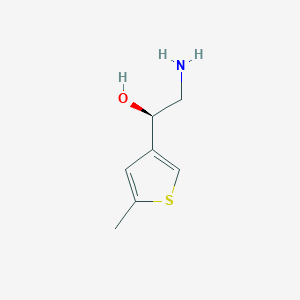
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
